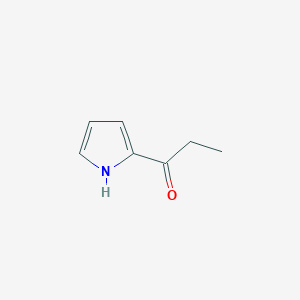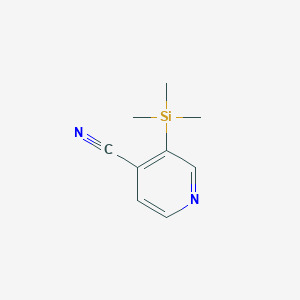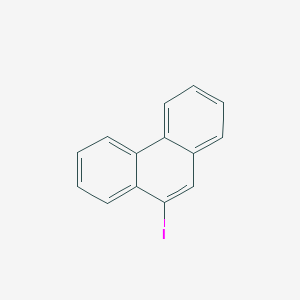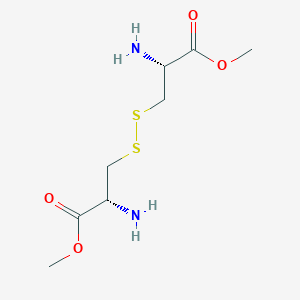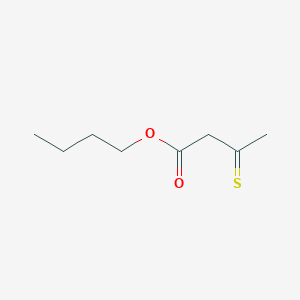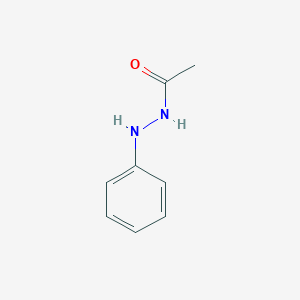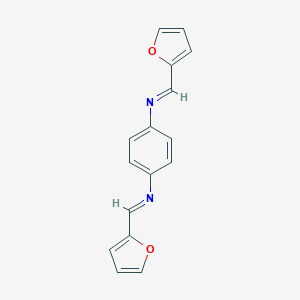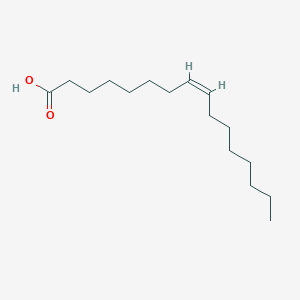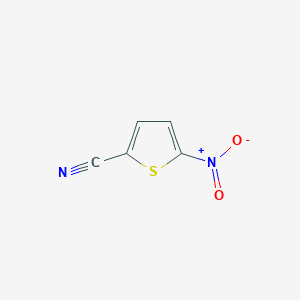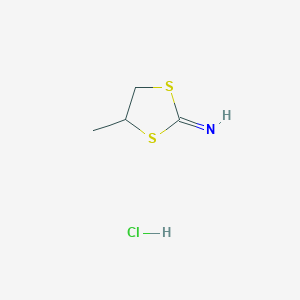![molecular formula C16H28O2Si B092967 Silane, trimethyl[(7-phenoxyheptyl)oxy]- CAS No. 16654-57-2](/img/structure/B92967.png)
Silane, trimethyl[(7-phenoxyheptyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[(7-phenoxyheptyl)oxy]- is a chemical compound that has been gaining popularity in scientific research due to its unique properties. It is a silane coupling agent that is used to improve the adhesion between organic and inorganic materials. This compound has also been found to have potential applications in the field of nanotechnology and biomedicine.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[(7-phenoxyheptyl)oxy]- has been used in various scientific research applications. It has been found to be useful in the field of nanotechnology, where it is used as a surface modifier for nanoparticles. The compound improves the stability and dispersibility of nanoparticles, making them more suitable for use in various applications.
In biomedicine, silane, trimethyl[(7-phenoxyheptyl)oxy]- has been found to have potential applications in drug delivery systems. The compound can be used to modify the surface of drug-loaded nanoparticles, improving their stability and bioavailability. It has also been found to have antimicrobial properties, making it useful in the development of antibacterial coatings for medical devices.
Wirkmechanismus
The mechanism of action of silane, trimethyl[(7-phenoxyheptyl)oxy]- is not well understood. However, it is believed that the compound works by forming covalent bonds with both organic and inorganic materials, improving their adhesion. The compound is also believed to have surfactant properties, which may contribute to its ability to improve the dispersibility of nanoparticles.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of silane, trimethyl[(7-phenoxyheptyl)oxy]-. However, studies have shown that the compound is generally non-toxic and has low levels of cytotoxicity. It has also been found to have low levels of skin irritation and sensitization.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, trimethyl[(7-phenoxyheptyl)oxy]- has several advantages for use in lab experiments. It is stable, easy to handle, and has a high yield of synthesis. The compound is also versatile and can be used in various research applications.
However, there are also limitations to the use of silane, trimethyl[(7-phenoxyheptyl)oxy]- in lab experiments. The compound is relatively expensive, which may limit its use in certain applications. It is also not compatible with all materials, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for research on silane, trimethyl[(7-phenoxyheptyl)oxy]-. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the development of new applications for the compound in the field of biomedicine, such as the development of new drug delivery systems.
Overall, silane, trimethyl[(7-phenoxyheptyl)oxy]- is a promising compound with many potential applications in scientific research. Its unique properties make it a valuable tool for improving the adhesion and dispersibility of materials, and its low toxicity and versatility make it a useful compound for various research applications.
Synthesemethoden
Silane, trimethyl[(7-phenoxyheptyl)oxy]- can be synthesized by reacting 7-phenoxyheptyl alcohol with trimethylchlorosilane in the presence of a base catalyst. The reaction takes place at room temperature and produces a clear liquid that can be purified by distillation. The yield of the reaction is typically high, and the resulting product is stable and easy to handle.
Eigenschaften
CAS-Nummer |
16654-57-2 |
|---|---|
Produktname |
Silane, trimethyl[(7-phenoxyheptyl)oxy]- |
Molekularformel |
C16H28O2Si |
Molekulargewicht |
280.48 g/mol |
IUPAC-Name |
trimethyl(7-phenoxyheptoxy)silane |
InChI |
InChI=1S/C16H28O2Si/c1-19(2,3)18-15-11-6-4-5-10-14-17-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10-11,14-15H2,1-3H3 |
InChI-Schlüssel |
LTQKUXXVBMQTIL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCCCCOC1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)OCCCCCCCOC1=CC=CC=C1 |
Synonyme |
[(7-Phenoxyheptyl)oxy]trimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



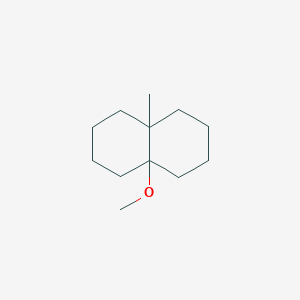
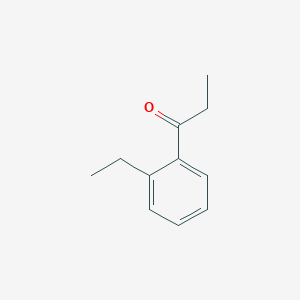
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)

